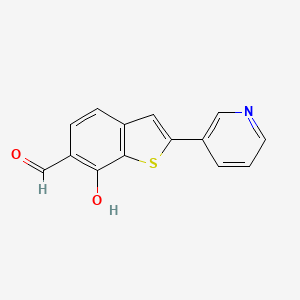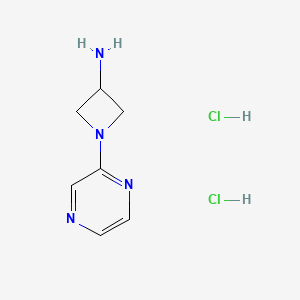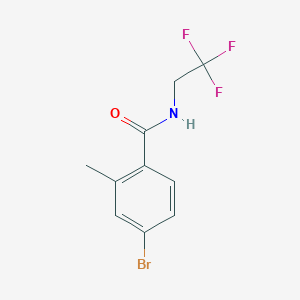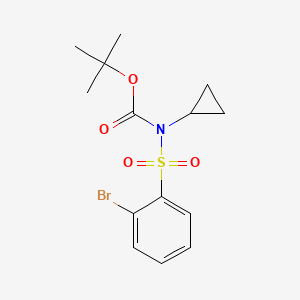
1-(2-Chloropyridine-4-carbonyl)piperazine
Overview
Description
1-(2-Chloropyridine-4-carbonyl)piperazine is an organic compound that features a piperazine ring substituted with a 2-chloropyridine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridine-4-carbonyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-chloropyridine with piperazine. One common method involves the acylation of piperazine with 2-chloropyridine-4-carbonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyridine-4-carbonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the carbonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Reduced forms of the carbonyl group.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
1-(2-Chloropyridine-4-carbonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
- 1-(2-Chloropyridine-4-carbonyl)homopiperazine
- 1-(2-Chloropyridine-4-carbonyl)pyrazine
- 1-(2-Chloropyridine-4-carbonyl)pyridine
Comparison: 1-(2-Chloropyridine-4-carbonyl)piperazine is unique due to the presence of the piperazine ring, which imparts specific pharmacokinetic and pharmacodynamic properties. Compared to its analogs, it may exhibit different binding affinities and metabolic stability, making it a valuable compound for specific therapeutic applications.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-7-8(1-2-13-9)10(15)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGRYAJKQMUDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468250.png)

![(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B1468254.png)
![2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid](/img/structure/B1468256.png)

![[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468258.png)
![[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid](/img/structure/B1468261.png)
![4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid](/img/structure/B1468262.png)
![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)

![Methyl 4-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B1468270.png)

![tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1468272.png)

